3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide
Overview
Description
3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, linked to a benzoic acid hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination and Nitration: The pyrazole ring is then brominated and nitrated using bromine and nitric acid, respectively, to introduce the bromo and nitro substituents.
Coupling with Benzoic Acid Hydrazide: The substituted pyrazole is then coupled with benzoic acid hydrazide through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Condensation: Aldehydes or ketones, typically under acidic or basic conditions.
Major Products
Reduction: 3-(4-Amino-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Hydrazones formed from the reaction with aldehydes or ketones.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide would depend on its specific application. In medicinal chemistry, for example, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro and bromo substituents could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide: Similar structure but with a chlorine substituent instead of bromine.
3-(4-Bromo-3-amino-pyrazol-1-ylmethyl)-benzoic acid hydrazide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is unique due to the combination of its substituents, which can impart specific chemical and biological properties. The presence of both bromo and nitro groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O3/c12-9-6-16(15-10(9)17(19)20)5-7-2-1-3-8(4-7)11(18)14-13/h1-4,6H,5,13H2,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATDKLICDVZJBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168730 | |
Record name | 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671598 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
512809-58-4 | |
Record name | 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512809-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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